molecular formula C23H23ClN6O3S B2750562 N-(butan-2-yl)-1-({[(4-chlorophenyl)carbamoyl]methyl}sulfanyl)-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1105237-11-3

N-(butan-2-yl)-1-({[(4-chlorophenyl)carbamoyl]methyl}sulfanyl)-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2750562
CAS No.: 1105237-11-3
M. Wt: 498.99
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Description

The compound N-(butan-2-yl)-1-({[(4-chlorophenyl)carbamoyl]methyl}sulfanyl)-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a triazoloquinazoline derivative characterized by a fused heterocyclic core, a sulfanyl-linked carbamoylmethyl group, and a 4-chlorophenyl substituent. Its structure includes:

  • A sulfanyl group bridging the triazoloquinazoline core to a carbamoylmethyl moiety, enhancing molecular interactions.
  • A 4-chlorophenyl carbamoyl group, which introduces steric and electronic effects due to chlorine’s electronegativity.
  • A butan-2-yl (sec-butyl) chain at the carboxamide position, influencing lipophilicity and solubility.

This compound’s synthesis likely follows methodologies analogous to other triazoloquinazolines, such as cyclocondensation of thiosemicarbazides with quinazolinones or functionalization via nucleophilic substitution . Its structural complexity necessitates advanced analytical techniques, such as NMR and LC-MS, for characterization and comparison with analogs .

Properties

IUPAC Name

N-butan-2-yl-1-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-4-methyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN6O3S/c1-4-13(2)25-20(32)14-5-10-17-18(11-14)30-22(29(3)21(17)33)27-28-23(30)34-12-19(31)26-16-8-6-15(24)7-9-16/h5-11,13H,4,12H2,1-3H3,(H,25,32)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLXDCIRRWRTKJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN=C(N23)SCC(=O)NC4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(butan-2-yl)-1-({[(4-chlorophenyl)carbamoyl]methyl}sulfanyl)-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazoloquinazoline core, introduction of the sec-butyl group, and the attachment of the 4-chlorophenylamino substituent. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages such as improved efficiency, scalability, and sustainability. These systems allow for precise control of reaction parameters, leading to consistent product quality and reduced waste.

Chemical Reactions Analysis

Types of Reactions

N-(butan-2-yl)-1-({[(4-chlorophenyl)carbamoyl]methyl}sulfanyl)-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(butan-2-yl)-1-({[(4-chlorophenyl)carbamoyl]methyl}sulfanyl)-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-1-({[(4-chlorophenyl)carbamoyl]methyl}sulfanyl)-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physical Comparison

Compound Name & Reference Core Structure R1 Substituent R2 Substituent Melting Point (°C)
Target Compound Triazolo[4,3-a]quinazoline {[(4-chlorophenyl)carbamoyl]methyl} N-(butan-2-yl) Hypothetical: 110–115
Compound 8 Triazolo[4,3-a]quinazoline Methyl ester, Valine-derived 94–95
Compound 8h Triazolo[4,3-a]quinazoline Ethyl ester, Valine-derived 98–99
Compound 9c Triazolo[4,3-a]quinazoline Hydroxypropanoate 129–130

Key Observations :

  • The 4-chlorophenyl carbamoyl group in the target compound increases steric bulk compared to ester or hydroxypropanoate groups in analogs, likely reducing solubility in polar solvents.
  • Higher melting points (e.g., 129–130°C for Compound 9c) correlate with polar substituents like hydroxyl groups, whereas the target’s hypothetical range (110–115°C) suggests moderate crystallinity due to balanced hydrophobic/hydrophilic groups.

Spectral Differentiation via NMR and MS

Table 2: Key Spectral Signatures

Compound Name & Reference 1H NMR (δ, ppm) 13C NMR (δ, ppm) MS/MS Fragmentation Patterns
Target Compound Aromatic H (4-ClPh): 7.4–7.6; NH: 9.8–10.2 C=O (carbamoyl): ~170; Cl-Ph: ~140 Hypothetical: Parent ion m/z 580; fragments at m/z 452 (loss of butan-2-yl)
Compound 1 (Veronicoside) Benzoyl H: 8.0–8.2; NH: 10.1 Benzoyl C=O: 167.2; glycosidic C: 95
Compound 2c (S configuration) Coupling constants (J = 8.5 Hz) for stereochemistry

Key Observations :

  • The 4-chlorophenyl group in the target compound produces distinct aromatic proton signals (δ 7.4–7.6) compared to benzoyl (δ 8.0–8.2) or vanilloyl groups in analogs .
  • Carbamoyl carbonyl carbons (~170 ppm) align with related triazoloquinazolines, but the chlorine atom induces deshielding in adjacent carbons .
  • MS/MS-based molecular networking (cosine score >0.8) would cluster the target with triazoloquinazolines but differentiate it via unique fragments (e.g., m/z 452 from butan-2-yl loss) .

Bioactivity Implications

  • Triazoloquinazolines with ester substituents (e.g., Compound 8) exhibit moderate enzyme inhibition, whereas hydrophobic chains (e.g., butan-2-yl) may enhance receptor binding .
  • The 4-chlorophenyl group is associated with antimicrobial and anticancer activities in related scaffolds due to enhanced electrophilicity .
  • Stereochemical variations (e.g., S vs. R configurations in analogs like 2c/2d ) highlight the need for chiral analysis in the target compound, though its current structure lacks explicit stereocenters.

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